molecular formula C9H14O4S B061140 Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) CAS No. 170161-60-1

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI)

Cat. No. B061140
CAS RN: 170161-60-1
M. Wt: 218.27 g/mol
InChI Key: BTJISCUSOMBOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxathiin family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB. Additionally, it has been shown to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) in lab experiments is its potent antitumor activity against human leukemia cells. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.

Future Directions

There are several future directions for research on Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI). One direction is to investigate its potential use as a chiral building block in the synthesis of biologically active molecules. Another direction is to further study its mechanism of action and explore its potential use in combination with other cancer treatments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for use in clinical trials.

Synthesis Methods

The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) involves a multi-step process that starts with the reaction of 2-(2-ethoxyethoxy)ethanol with 2-methylthio-1,3-dioxolane-4-carbaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to form the oxathiin ring. The final step involves the oxidation of the thioether group to the sulfoxide using hydrogen peroxide and acetic acid.

Scientific Research Applications

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that this compound exhibits potent antitumor activity against human leukemia cells. Another study showed that it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been investigated for its potential use as a chiral building block in the synthesis of biologically active molecules.

properties

CAS RN

170161-60-1

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

1-(2-ethoxy-6-methyl-4-oxo-2,3-dihydro-1,4-oxathiin-5-yl)ethanone

InChI

InChI=1S/C9H14O4S/c1-4-12-8-5-14(11)9(6(2)10)7(3)13-8/h8H,4-5H2,1-3H3

InChI Key

BTJISCUSOMBOOO-UHFFFAOYSA-N

SMILES

CCOC1CS(=O)C(=C(O1)C)C(=O)C

Canonical SMILES

CCOC1CS(=O)C(=C(O1)C)C(=O)C

synonyms

Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)- (9CI)

Origin of Product

United States

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